molecular formula C11H18O B8632843 4-Methyl-1-oxaspiro[5.5]undec-3-ene CAS No. 62062-94-6

4-Methyl-1-oxaspiro[5.5]undec-3-ene

Cat. No.: B8632843
CAS No.: 62062-94-6
M. Wt: 166.26 g/mol
InChI Key: JDCVEHXGIMGDGO-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[5.5]undec-3-ene is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

62062-94-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyl-1-oxaspiro[5.5]undec-3-ene

InChI

InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5H,2-4,6-9H2,1H3

InChI Key

JDCVEHXGIMGDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2(C1)CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of p-TSA (20 g, 0.105 mol) and toluene (2 L) was heated to 115° C. To this mixture were added cyclohexanone (980 g, 10 mols) and isoprenol (946 g, 11 mols) and heated further for 3-6 h. Water was removed from the reaction azeotropically. The reaction mixture was then cooled to room temperature. The organic phase was washed with a 5% Na2CO3 solution, washed with water dried and concentrated and distilled further to provideto 4-methyl-1-oxaspiro [5.5] undec-3-ene (1.32 kg) having a purity of 98% (sum of the isomers) for a total yield of 80%.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step Two
Quantity
946 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of p-TSA (20 g, 0.105 mol) and toluene (2 L) was heated to 115° C. To this mixture were added cyclohexanone (980 g, 10 mols) and isoprenol (946 g, 11 mols) and heated further for 3-6 h. Water was removed from the reaction azeotropically. The reaction mixture was then cooled to room temperature. The organic phase was washed with a 5% Na2CO3 solution, washed with water dried and concentrated and distilled further to provide 4-methyl-1-oxaspiro [5.5] undec-3-ene (1.32 kg) having a purity of 98% (sum of the isomers) for a total yield of 80%.
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
946 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

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